molecular formula C16H19NO4 B13489673 (2S)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid

(2S)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid

Cat. No.: B13489673
M. Wt: 289.33 g/mol
InChI Key: USDITYNBEGFBPY-UYJPIKCFSA-N
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Description

(2S)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[111]pentanyl)propanoic acid is a complex organic compound with a unique structure that includes a bicyclo[111]pentane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid typically involves multiple steps. One common approach is to start with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the benzyloxycarbonylamino group and the propanoic acid moiety. The reaction conditions often require the use of strong bases, protecting groups, and specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its specific stereochemistry and functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit activity against various diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its rigid bicyclo[1.1.1]pentane core can impart stability and strength to polymers and other materials.

Mechanism of Action

The mechanism of action of (2S)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[111]pentanyl)propanoic acid lies in its bicyclo[111]pentane core, which imparts rigidity and stability to the molecule

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

(2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C16H19NO4/c18-14(19)13(9-16-6-12(7-16)8-16)17-15(20)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,17,20)(H,18,19)/t12?,13-,16?/m0/s1

InChI Key

USDITYNBEGFBPY-UYJPIKCFSA-N

Isomeric SMILES

C1C2CC1(C2)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C2CC1(C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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